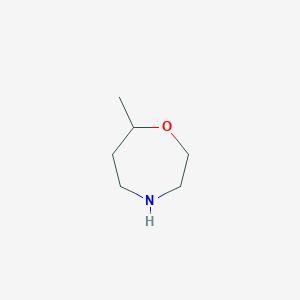

7-Methyl-1,4-oxazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methyl-1,4-oxazepane is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Methyl-1,4-oxazepane is being investigated for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit various biological activities:

- Anticonvulsant Activity : Studies have shown that certain derivatives of 1,4-oxazepane exhibit anticonvulsant properties. For instance, compounds derived from 6-amino-1,4-oxazepane were evaluated for their effectiveness in preventing seizures, demonstrating moderate activity in animal models .

- Monoamine Reuptake Inhibition : Some derivatives have been identified as having monoamine reuptake inhibitory activity, suggesting potential use in treating mood disorders .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various synthetic transformations:

- Cyclization Reactions : The compound can undergo cyclization reactions when reacted with appropriate precursors. For example, the cyclization of 1,2-amino alcohols with α-haloacid chlorides is a common method for synthesizing 7-methyl derivatives.

- Functionalization : The presence of nitrogen and oxygen atoms enables nucleophilic substitution reactions, leading to the formation of various substituted oxazepanes.

Material Science

The compound is also explored for applications in material science:

- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals due to its reactivity and ability to form diverse chemical structures.

Data Table: Comparison of Biological Activities

Case Study 1: Anticonvulsant Evaluation

Research conducted on various derivatives of 6-amino-1,4-oxazepane revealed that several compounds exhibited moderate anticonvulsant activity in both the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The findings suggest that these derivatives could be further developed as new anticonvulsants .

Case Study 2: Synthesis of Glycine Betaine Derivatives

A recent study focused on the synthesis of glycine betaine derivatives using metal-free methods involving cyclic amines like this compound. The results demonstrated the formation of zwitterionic compounds with significant biological activity against certain bacterial strains .

Propiedades

Número CAS |

1273567-65-9 |

|---|---|

Fórmula molecular |

C6H13NO |

Peso molecular |

115.17 g/mol |

Nombre IUPAC |

7-methyl-1,4-oxazepane |

InChI |

InChI=1S/C6H13NO/c1-6-2-3-7-4-5-8-6/h6-7H,2-5H2,1H3 |

Clave InChI |

OHRBILWMOMYHED-UHFFFAOYSA-N |

SMILES |

CC1CCNCCO1 |

SMILES canónico |

CC1CCNCCO1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.